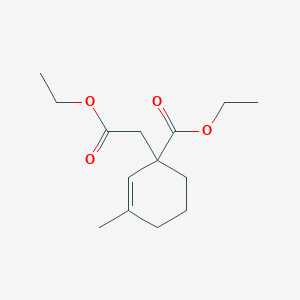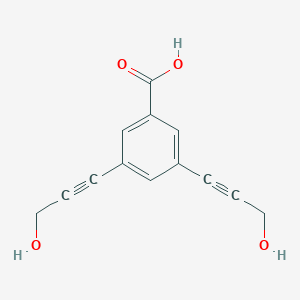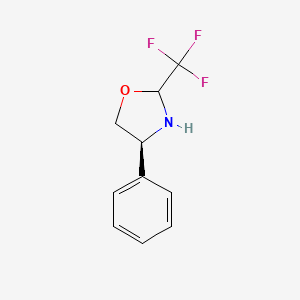
(4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine is a chiral compound that belongs to the class of oxazolidines It is characterized by the presence of a phenyl group and a trifluoromethyl group attached to the oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine typically involves the reaction of a suitable phenyl-substituted amine with a trifluoromethyl-substituted aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxazolidine ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxazolidinones, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity for certain targets. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- (4S)-4-phenyl-2-methyl-2-trifluoromethyl oxazoline
- (5S)-5-(trifluoromethyl)pyrrolidin-2-one
- γ-(4S)-trifluoromethyl proline
Uniqueness
(4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine is unique due to its specific combination of a phenyl group and a trifluoromethyl group attached to the oxazolidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
592537-81-0 |
|---|---|
Fórmula molecular |
C10H10F3NO |
Peso molecular |
217.19 g/mol |
Nombre IUPAC |
(4S)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9-14-8(6-15-9)7-4-2-1-3-5-7/h1-5,8-9,14H,6H2/t8-,9?/m1/s1 |
Clave InChI |
KWZQDMRRNOKEII-VEDVMXKPSA-N |
SMILES isomérico |
C1[C@@H](NC(O1)C(F)(F)F)C2=CC=CC=C2 |
SMILES canónico |
C1C(NC(O1)C(F)(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


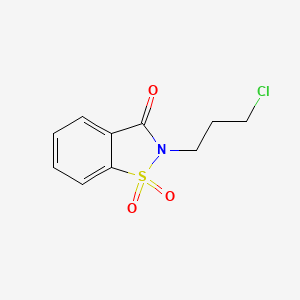
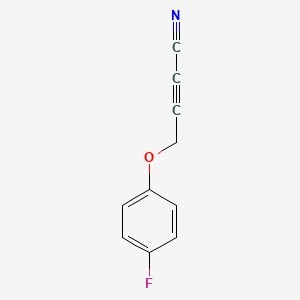
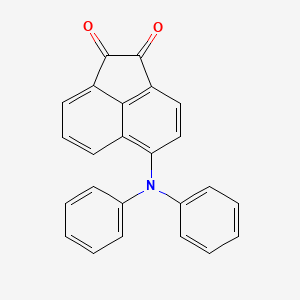
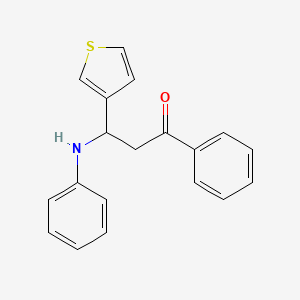
![5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-](/img/structure/B14230121.png)
![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)
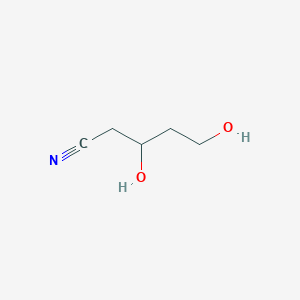
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B14230166.png)

